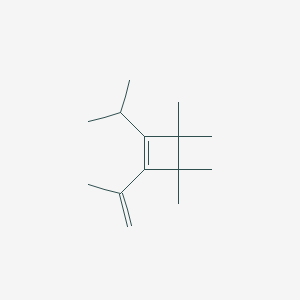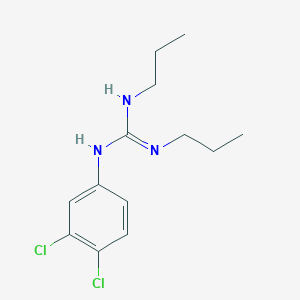
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-alpha-methyl-D-tyrosine disodium hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group, making it a subject of interest in chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes iodination reactions to introduce iodine atoms into the molecular structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups within the molecule.
Substitution: The phenoxy group and iodine atoms can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as pH, temperature, and solvent choice, are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialized materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate involves its interaction with specific molecular targets. The iodine atoms and phenoxy group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Diiodo-L-tyrosine: A similar compound with two iodine atoms and a tyrosine backbone.
3-Iodo-4-oxidophenoxyphenyl derivatives: Compounds with similar phenoxy groups and iodine atoms.
Uniqueness
Disodium 2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate is unique due to its specific arrangement of iodine atoms and the presence of both amino and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
22189-29-3 |
|---|---|
分子式 |
C16H24I3NNa2O10 |
分子量 |
817.05 g/mol |
IUPAC名 |
disodium;(2R)-2-amino-3-[3,5-diiodo-4-(3-iodo-4-oxidophenoxy)phenyl]-2-methylpropanoate;hexahydrate |
InChI |
InChI=1S/C16H14I3NO4.2Na.6H2O/c1-16(20,15(22)23)7-8-4-11(18)14(12(19)5-8)24-9-2-3-13(21)10(17)6-9;;;;;;;;/h2-6,21H,7,20H2,1H3,(H,22,23);;;6*1H2/q;2*+1;;;;;;/p-2/t16-;;;;;;;;/m1......../s1 |
InChIキー |
QNCPRZLREALVBE-GVORHBCJSA-L |
異性体SMILES |
C[C@@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
正規SMILES |
CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)[O-])I)I)(C(=O)[O-])N.O.O.O.O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


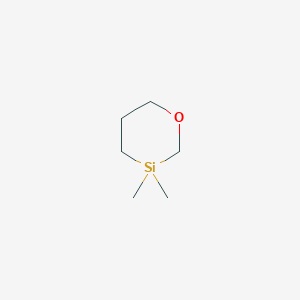

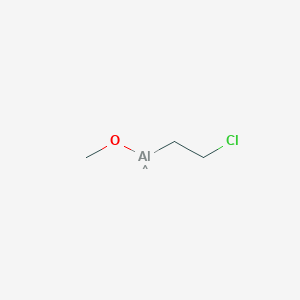

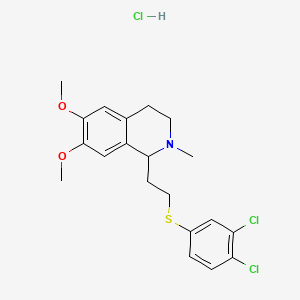
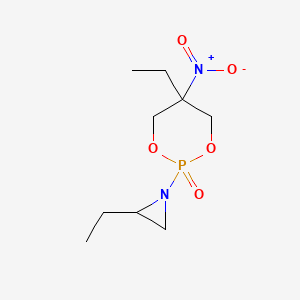
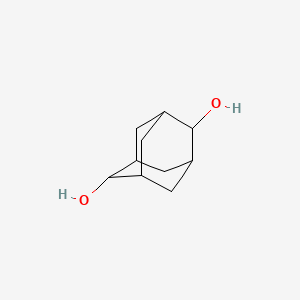

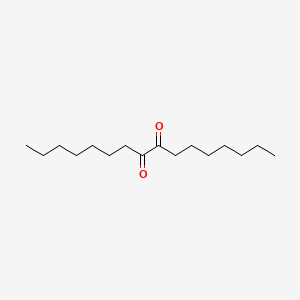
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
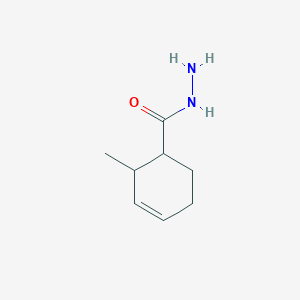
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
